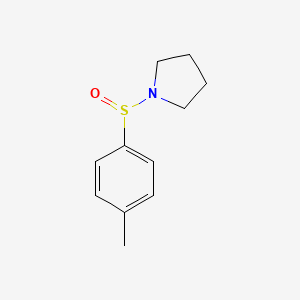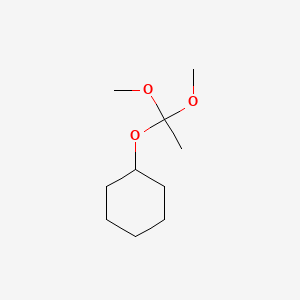
1,4-Naphthalenedione, 2,6,8-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2,6,8-trimethoxy- is a derivative of naphthoquinone, characterized by the presence of three methoxy groups at the 2, 6, and 8 positions on the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 2,6,8-trimethoxy- typically involves the methoxylation of 1,4-naphthoquinone. One common method includes the reaction of 1,4-naphthoquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired trimethoxy derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Naphthalenedione, 2,6,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 1,4-Naphthalenedione, 2,6,8-trimethoxy- is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against various pathogens and cancer cells. The compound’s mechanism of action involves targeting cellular components such as DNA, proteins, and lipids, disrupting their normal functions and leading to cell death .
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Bromo-1,4-Naphthoquinone: A halogenated derivative with enhanced antimicrobial properties.
2-Methoxy-1,4-Naphthoquinone: A simpler methoxy derivative with similar but less potent biological activities.
Uniqueness: 1,4-Naphthalenedione, 2,6,8-trimethoxy- stands out due to the presence of three methoxy groups, which enhance its solubility and reactivity compared to other naphthoquinone derivatives.
Propriétés
Numéro CAS |
52957-92-3 |
|---|---|
Formule moléculaire |
C13H12O5 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
2,6,8-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-16-7-4-8-9(14)6-11(18-3)13(15)12(8)10(5-7)17-2/h4-6H,1-3H3 |
Clé InChI |
AAVCHLTXNHDVNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



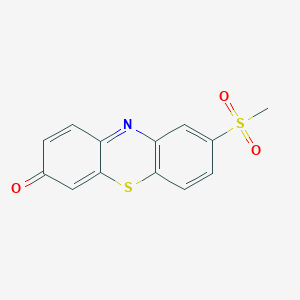
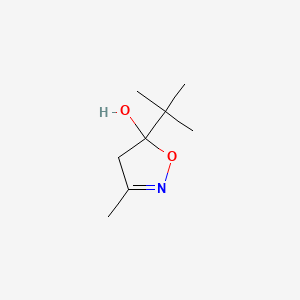
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

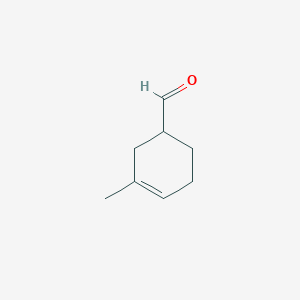
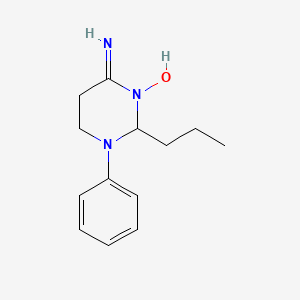

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
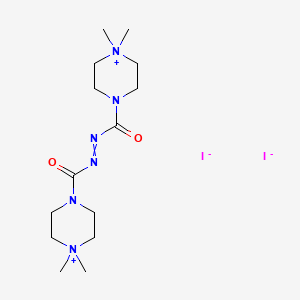
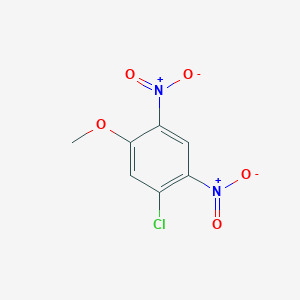
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
